2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

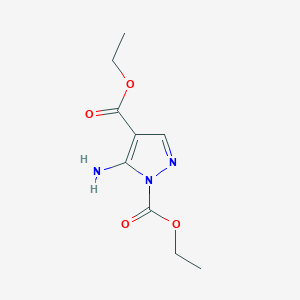

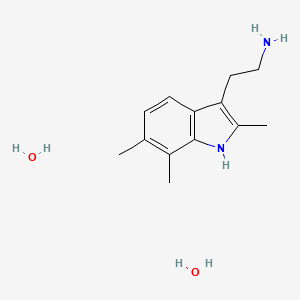

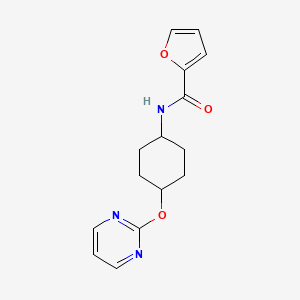

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a chemical compound with the molecular formula C13H18N2.2H2O . It has a molecular weight of 238.33 . This compound is provided by ChemBridge Corporation to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is 1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.

Physical And Chemical Properties Analysis

“2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate” is a solid at room temperature . It should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions (MCRs) and Sustainable Synthesis

[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate: serves as an ideal precursor for the synthesis of active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy wherein multiple starting materials combine to form a single product in a single step. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. The compound’s inherent functional groups allow it to participate in C–C and C–N coupling reactions, making it valuable for constructing complex scaffolds .

Biologically Active Structures

The indole nucleus, found in [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate, plays a crucial role in various biological activities:

Precursors for Heterocyclic Derivatives

[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate: and its derivatives serve as essential chemical precursors for generating various heterocyclic structures. Their inherent functional groups (such as the carbonyl group, CO) allow facile C–C and C–N coupling reactions and reductions. These derivatives play a pivotal role in synthesizing pharmaceutically active compounds and indole alkaloids .

Plant Hormone Analog

Indole derivatives, including [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate , share structural similarities with indole-3-acetic acid (IAA), a plant hormone produced during tryptophan degradation. While IAA regulates plant growth and development, the compound may have analogous effects .

Synthetic Strategies in Medicinal Chemistry

Due to its flexibility and diverse functional groups, this compound contributes to synthetic strategies in medicinal chemistry. Researchers explore its potential in designing novel drugs and therapeutic agents .

Amide Synthesis

The compound can participate in amide synthesis via DCC-mediated coupling between carboxylic acids and amines. This straightforward procedure is useful for preparing amides .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXHQJAGITSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6,7-Trimethyl-1H-indol-3-yl)ethanamine dihydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

methyl]morpholine](/img/structure/B2675702.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)

![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)